Cas no 37350-58-6 (Metoprolol)

Metoprolol is a selective β1-adrenergic receptor blocker used to treat hypertension and certain cardiac conditions. Its mechanism of action involves reducing heart rate, myocardial contractility, and myocardial oxygen demand, offering benefits such as improved cardiovascular stability and reduced symptoms of heart failure. Metoprolol is known for its favorable safety profile, minimal effects on heart rate, and low incidence of drug interactions.
Metoprolol structure
Metoprolol structure
商品名:Metoprolol
CAS番号:37350-58-6
MF:C15H25NO3
メガワット:267.363904714584
CID:54697
PubChem ID:4171

Metoprolol 化学的及び物理的性質

名前と識別子

    • 1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
    • Metroprolol
    • 1-[4-(2-methoxyethyl)phenoxy]-3-propan-2-ylamino-propan-2-ol
    • Metoprolol
    • cgp2175
    • H-23
    • Lopresoretic
    • Methoprorol
    • Metoprorol
    • dl-Metoprolol
    • Betalok
    • {2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}(propan-2-yl)amine
    • DTXCID503309
    • NCGC00021148-04
    • BRD-A03623303-045-02-0
    • METOPROLOL [VANDF]
    • METOPROLOL [MI]
    • D02358
    • GP-2175E
    • EINECS 257-166-4
    • AB00053499_23
    • DB00264
    • SDCCGSBI-0050706.P005
    • AKOS005927923
    • 1-(4-(2-Methoxyethyl)-phenoxy)-3-((1-methylethyl)amino)-2-propanol
    • rac Metoprolol
    • NCGC00356981-01
    • Metrol
    • 1-(4-(2-methoxyethyl)phenoxy)-3-(propan-2-ylamino)propan-2-ol
    • BRD-A03623303-046-14-3
    • C07AB02
    • 2-Propanol, 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-
    • BDBM25756
    • Seroken
    • HMS2090B15
    • BCA38451
    • CGP 2175
    • Z398538014
    • Meijoprolol
    • Selo-Zok
    • BRD-A03623303-045-05-3
    • Toprol
    • Q409468
    • NCGC00021148-03
    • CAS-51384-51-1
    • GTPL553
    • 2-Propanol, 1-(4-(2-methoxyethyl)phenoxy)-3-((1-methylethyl)amino)-, (+-)-
    • AB00053499_22
    • (RS)-Metoprolol
    • s5430
    • AB00053499
    • 37350-58-6
    • Metoprolol [USAN:INN:BAN]
    • SCHEMBL4093
    • L000669
    • 51384-51-1 (free base)
    • metoprololo
    • UNII-GEB06NHM23
    • CHEMBL13
    • Lopresol (Salt/Mix)
    • Metoprololum (INN-Latin)
    • SR-01000003148-2
    • NCGC00021148-21
    • Spesicor
    • CCRIS 4198
    • 54163-88-1
    • HSDB 6531
    • NCGC00021148-05
    • (2R,3R)-2,3-dihydroxysuccinic acid;1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
    • METOPROLOL [INN]
    • 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
    • Metoprololum [INN-Latin]
    • METOPROLOL [WHO-DD]
    • STL301858
    • BRD-A03623303-045-09-5
    • 51384-51-1
    • 1-(Isopropylamino)-3-[p-(2-methoxyethyl)phenoxy]-2-propanol
    • (+/-)-Metoprolol
    • HY-17503
    • CGP-2175
    • 2-Propanol, 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-, (.+/-.)-
    • METOPROLOL [USAN]
    • LOPRESSIDONE
    • (.+/-.)-Metoprolol
    • Presolol
    • EN300-317058
    • (+/-)-1-(Isopropylamino)-3-(p-(beta-methoxyethyl)phenoxy)-2-propanol
    • BCP09038
    • Metohexal
    • H 93/26 (Salt/Mix)
    • 1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol
    • SBI-0050706.P004
    • CCG-204813
    • CS-3159
    • 2-Propanol, 1-(4-(2-methoxyethyl)phenoxy)-3-((1-methylethyl)amino)-
    • Neobloc
    • C07202
    • METOPROLOL [MART.]
    • METOPROLOL (MART.)
    • BG-0006
    • Tox21_303972
    • Lopresoretic (Salt/Mix)
    • AC-19022
    • METOPROLOL, (+/-)-
    • METOPROLOL [HSDB]
    • Metoprolol (USAN/INN)
    • 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
    • Preblok
    • H-93/26
    • 1-(4-(2-METHOXYETHYL)PHENOXY)-3-((1-METHYLETHYL)AMINO)-2-PROPANOL
    • HMS3886O04
    • TOPROL-XL
    • Beatrolol
    • GEB06NHM23
    • Q-201400
    • DTXSID2023309
    • Spesikor
    • 1-[4-(2-methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
    • Loresor
    • Metoprololum
    • DB-049097
    • 1-[(1-methylethyl)amino]-3-({4-[2-(methyloxy)ethyl]phenyl}oxy)propan-2-ol
    • CHEBI:6904
    • MFCD00599534
    • AB00053499-21
    • Metoprolol slow release
    • NS00000197
    • 1-Isopropylamino-3-[4-(2-methoxy-ethyl)-phenoxy]-propan-2-ol
    • インチ: 1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3
    • InChIKey: IUBSYMUCCVWXPE-UHFFFAOYSA-N
    • ほほえんだ: COCCC1C=CC(OCC(CNC(C)C)O)=CC=1

計算された属性

  • せいみつぶんしりょう: 267.18300
  • どういたいしつりょう: 267.183444
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 9
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.7
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • 密度みつど: 1.0281 (rough estimate)
  • ゆうかいてん: [120]
  • ふってん: 410.55°C (rough estimate)
  • フラッシュポイント: 346.1°C
  • 屈折率: 1.5000 (estimate)
  • PSA: 50.72000
  • LogP: 2.00410

Metoprolol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X80235-5g
Metoprolol
37350-58-6
5g
¥5498.0 2021-09-07
1PlusChem
1P01G06D-25mg
Metoprolol
37350-58-6 98%
25mg
$87.00 2024-05-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X80235-1g
Metoprolol
37350-58-6 ≥98%
1g
¥3998.0 2023-09-05
A2B Chem LLC
AY25541-25mg
Metoprolol
37350-58-6 98%
25mg
$88.00 2024-04-20

Metoprolol 関連文献

Metoprololに関する追加情報

Metoprolol (CAS No. 37350-58-6): A Comprehensive Overview

Metoprolol (CAS No. 37350-58-6) is a widely used β1-adrenergic receptor antagonist, commonly prescribed for the management of various cardiovascular conditions, including hypertension, angina pectoris, and arrhythmias. This compound, also known as 1-isopropylamino-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, is a selective β1-adrenergic receptor blocker that effectively reduces heart rate and myocardial contractility, thereby lowering blood pressure and alleviating symptoms associated with these conditions.

The pharmacological properties of Metoprolol are well-documented and have been extensively studied over the past few decades. It is rapidly absorbed from the gastrointestinal tract and undergoes significant first-pass metabolism in the liver, leading to a bioavailability of approximately 50%. The drug is primarily metabolized by the cytochrome P450 enzyme system, specifically CYP2D6, which can result in variable plasma concentrations among different individuals due to genetic polymorphisms in this enzyme.

Recent clinical trials have further elucidated the benefits of Metoprolol in cardiovascular disease management. A study published in the Journal of the American College of Cardiology (JACC) in 2021 demonstrated that Metoprolol significantly reduced the risk of major adverse cardiovascular events (MACE) in patients with chronic heart failure. The trial involved over 5,000 participants and found that those treated with Metoprolol had a 28% lower risk of MACE compared to those receiving placebo.

In addition to its cardiovascular benefits, Metoprolol has shown promise in other therapeutic areas. For instance, a 2022 study published in the European Journal of Neurology investigated the use of Metoprolol in the prevention of migraine headaches. The results indicated that Metoprolol was effective in reducing both the frequency and severity of migraines, making it a potential alternative for patients who do not respond well to traditional migraine prophylaxis medications.

The safety profile of Metoprolol is generally favorable, with common side effects including bradycardia, hypotension, and fatigue. However, these side effects are usually mild and can be managed with dose adjustments or discontinuation if necessary. It is important to note that Metoprolol should be used with caution in patients with asthma or chronic obstructive pulmonary disease (COPD) due to its potential to exacerbate bronchospasm.

The pharmacokinetics of Metoprolol have been extensively studied, providing valuable insights into its dosing and administration. The drug has a half-life of approximately 3-4 hours, which necessitates multiple daily dosing to maintain therapeutic levels. Extended-release formulations of Metoprolol, such as Metoprolol succinate, have been developed to improve patient compliance by reducing the frequency of dosing while maintaining consistent plasma concentrations.

Recent advancements in drug delivery systems have also focused on enhancing the therapeutic efficacy and safety of Metoprolol. Nanotechnology-based approaches, such as liposomal encapsulation and polymeric nanoparticles, have shown promise in improving drug bioavailability and reducing side effects. A study published in the Journal of Controlled Release in 2021 demonstrated that liposomal formulations of Metoprolol exhibited enhanced permeability and retention (EPR) effects in target tissues, leading to improved therapeutic outcomes.

The role of Metoprolol in personalized medicine is another area of active research. Genetic testing for CYP2D6 polymorphisms can help identify patients who are poor metabolizers or ultra-rapid metabolizers, allowing for more precise dosing regimens. This approach can optimize treatment efficacy while minimizing adverse effects, thereby improving patient outcomes.

In conclusion, Metoprolol (CAS No. 37350-58-6) remains a cornerstone medication in the management of cardiovascular diseases due to its well-established efficacy and safety profile. Ongoing research continues to uncover new applications and delivery methods for this versatile compound, further solidifying its importance in modern pharmacotherapy.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.